HZ-1157 vs. LZ-110618-6: Direct Head-to-Head Comparison of HCV NS3/4A Protease Inhibition and Infectious HCV Replication
In a direct head-to-head evaluation conducted within the same study using identical experimental conditions, HZ-1157 and its carboxamide analog LZ-110618-6 were compared for HCV NS3/4A protease inhibition and infectious HCV replication [1]. HZ-1157 inhibited HCV NS3/4A protease with an IC50 of 1.0 μmol/L, compared to 0.68 μmol/L for LZ-110618-6 [1]. In the infectious HCV virus assay using J399EM in Huh7.5.1 cells, HZ-1157 demonstrated an IC50 of 0.82 μmol/L, whereas LZ-110618-6 showed a more potent IC50 of 0.11 μmol/L [1]. This head-to-head dataset establishes HZ-1157 as the moderately less potent analog within this 2,4-diaminoquinazoline/carboxamide series.
| Evidence Dimension | HCV NS3/4A protease inhibition (enzymatic assay) |
|---|---|
| Target Compound Data | IC50 = 1.0 μmol/L |
| Comparator Or Baseline | LZ-110618-6: IC50 = 0.68 μmol/L |
| Quantified Difference | HZ-1157 is approximately 1.5-fold less potent than LZ-110618-6 at the enzyme level |
| Conditions | HCV NS3/4A protease reporter assay in stably transfected Huh7.5.1 cells; secreted embryonic alkaline phosphatase (Seap) detection system [1] |
Why This Matters
Procurement decisions must account for the 7.5-fold potency differential in infectious HCV replication assays—HZ-1157 is the appropriate selection when moderate potency with a defined structure-activity relationship profile is required, whereas LZ-110618-6 would be selected for maximum antiviral effect in HCV infection models.
- [1] Yu Y, Jing JF, Tong XK, He PL, Li YC, Hu YH, Tang W, Zuo JP. Discovering novel anti-HCV compounds with inhibitory activities toward HCV NS3/4A protease. Acta Pharmacol Sin. 2014;35(8):1074-1081. doi:10.1038/aps.2014.55 View Source
